molecular formula C20H21N3O3S B4683476 N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4683476
M. Wt: 383.5 g/mol
InChI Key: FACAETKCAWTILD-UHFFFAOYSA-N
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Description

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Properties

IUPAC Name

N-[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-9-6-7-14(8-10(9)2)16-13(5)27-20(17(16)18(21)24)22-19(25)15-11(3)23-26-12(15)4/h6-8H,1-5H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACAETKCAWTILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=C(ON=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thienyl intermediate: This step involves the synthesis of the thienyl ring, which can be achieved through various methods such as the cyclization of appropriate precursors.

    Introduction of the dimethylphenyl group: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the isoxazole ring: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling of intermediates: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazole rings, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl and isoxazole groups, potentially leading to the formation of amines and reduced isoxazole derivatives.

    Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.

Scientific Research Applications

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor functions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can be compared with similar compounds such as:

    This compound: This compound shares structural similarities but may differ in the position or type of substituents, leading to variations in chemical reactivity and biological activity.

    Other isoxazole derivatives: Compounds with similar isoxazole rings but different substituents can provide insights into the structure-activity relationships and the impact of different functional groups on the compound’s properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

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